4-Fluoro-4-methylcyclohexan-1-one
Description
Significance of Fluorinated Cyclohexanone (B45756) Systems in Organic Chemistry
The incorporation of fluorine into cyclohexanone scaffolds is of considerable significance due to the unique physicochemical properties that the fluorine atom imparts. Fluorine's high electronegativity and relatively small size can dramatically alter a molecule's electronic properties, conformation, metabolic stability, and lipophilicity. nih.gov These modifications are highly sought after in drug discovery and the development of advanced materials. nih.gov
Partially saturated, fluorine-containing rings are prevalent in drug discovery, leveraging the biological relevance of the native structure while benefiting from the advantages conferred by fluorination. researchgate.net The introduction of a fluorine atom can influence the acidity or basicity of nearby functional groups through inductive effects. researchgate.net For instance, the presence of a fluorine atom can impact the keto-enol tautomerism in cyclic ketones, a crucial factor in their reactivity. sapub.org
Overview of Research Trajectories for Fluorinated Ketone Scaffolds
Research into fluorinated ketone scaffolds is a dynamic and expanding area of organic chemistry. A primary focus has been the development of efficient and selective methods for their synthesis. The synthesis of ketones bearing a fluorine atom distal to the carbonyl group has been a particular challenge. sioc-journal.cn
Key research trajectories include:
Direct Fluorination: The development of reagents and methods for the direct introduction of fluorine into a pre-existing ketone or its precursor. Electrophilic fluorinating agents, such as Selectfluor®, are widely used for the α-fluorination of ketones. sapub.orgscispace.comorganic-chemistry.org The reactivity of the ketone substrate towards such reagents is influenced by a combination of steric and electronic factors, with the reaction often proceeding through an enol or enolate intermediate. sapub.orgscispace.com
Synthesis from Fluorinated Building Blocks: The use of readily available fluorinated starting materials to construct more complex ketone structures. lookchem.com This approach is crucial for the synthesis of compounds where direct fluorination is not feasible or lacks selectivity.
Catalytic Methods: The development of catalytic systems, often involving transition metals, for the synthesis of fluorinated ketones. sciencedaily.com These methods aim to provide milder reaction conditions and greater functional group tolerance. For example, a method for synthesizing 4-fluorocyclohexanone (B1313779) has been developed using a palladium-on-carbon catalyst in one of the key steps. google.com
Conformational and Stereochemical Studies: Detailed investigations into the three-dimensional structure of fluorinated ketones and how the presence of fluorine influences their conformational equilibrium. researchgate.net These studies are critical for understanding and predicting the reactivity and biological activity of these molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-4-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11FO/c1-7(8)4-2-6(9)3-5-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIIEUFELZJOQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70550249 | |
| Record name | 4-Fluoro-4-methylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70550249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82953-31-9 | |
| Record name | 4-Fluoro-4-methylcyclohexan-1-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70550249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-4-methylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms in Fluorinated Cyclohexanone Chemistry
Mechanistic Insights into Electrophilic Fluorination Pathways
Electrophilic fluorination is a primary method for the synthesis of α-fluoroketones. The mechanism for the formation of compounds like 4-fluoro-4-methylcyclohexan-1-one typically involves the reaction of a ketone-derived nucleophile with an electrophilic fluorine source. wikipedia.org The process is not a direct reaction with the ketone itself but proceeds through a more nucleophilic intermediate, such as an enol, enolate, or enamine. scispace.comsapub.org For a ketone substrate, it is proposed that an enol species initiates the fluorination by having its C=C double bond attack the electrophilic fluorine atom of the reagent. sapub.org The reaction is often governed by a combination of steric and electronic factors. scispace.comsapub.org The mechanism is still a subject of some debate, with questions as to whether it proceeds via a direct SN2 pathway or a single-electron transfer (SET) process. wikipedia.orgnih.gov However, experiments using radical probes have often failed to detect rearranged products, lending support to the SN2 mechanism. wikipedia.org
Role of Chiral Catalysts and Activated Fluorine Sources
Achieving stereoselectivity in the synthesis of fluorinated compounds with quaternary stereocenters is a significant challenge. This is often accomplished through asymmetric catalysis, which employs chiral catalysts to control the facial selectivity of the fluorination. A variety of catalytic systems have been developed for the enantioselective fluorination of ketones and their derivatives.
Chiral Catalysts : Successful approaches have utilized chiral palladium complexes, cinchona alkaloids, and protected amino acids as organocatalysts. acs.orgacs.orgprinceton.edu For instance, chiral palladium enolates can be formed directly from β-ketoesters and react with electrophilic fluorine sources with high enantioselectivity. acs.org A dual-catalysis approach, combining chiral anion phase-transfer catalysis with enamine catalysis, has proven effective for the asymmetric fluorination of α-substituted cyclohexanones. acs.org In this system, a chiral phase-transfer catalyst activates the fluorine source, while a chiral amine catalyst forms a reactive enamine intermediate with the ketone. acs.org
Activated Fluorine Sources : The reagents used must contain a highly polarized N-F bond, making the fluorine atom electrophilic. wikipedia.org Commonly used and commercially available N-F reagents include N-fluorobenzenesulfonimide (NFSI), N-fluoro-o-benzenedisulfonimide (NFOBS), and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor. wikipedia.orgresearchgate.net The reactivity, or "fluorinating power," of these reagents can be tuned, for example, by adding substituents to the pyridinium (B92312) nuclei in N-fluoropyridinium salts. nih.gov Selectfluor is a powerful and popular reagent noted for its effectiveness under mild conditions. researchgate.net
Transition State Analysis in Stereoselective Fluorination
The stereochemical outcome of asymmetric fluorination is determined in the transition state. In catalyst-controlled reactions, a highly organized transition state is formed that directs the approach of the electrophilic fluorine source to one face of the enolate or enamine. For example, in the dual catalysis system for fluorinating α-branched cyclohexanones, the proposed mechanism involves two interacting chiral catalytic cycles. acs.org This creates a well-defined transition state where the chiral enamine and the chiral anion-activated Selectfluor reagent are precisely oriented, leading to high levels of stereoselectivity when the catalysts are properly matched. acs.org This approach represents a significant advance, as α-branched ketones are often inert to traditional enamine activation. acs.org
Nucleophilic Substitution Mechanisms (SN1/SN2) in Fluorine Incorporation
Incorporating fluorine via nucleophilic substitution involves reacting a substrate with a fluoride (B91410) source. The mechanism can follow either an SN1 or SN2 pathway, depending on the substrate and reaction conditions.
SN2 Mechanism : This pathway involves a direct, single-step attack by the fluoride ion, leading to an inversion of stereochemistry at the reaction center. While common, nucleophilic fluorination faces challenges because the fluoride anion is small and highly electronegative, which makes it strongly solvated and thus a relatively weak nucleophile in protic solvents. researchgate.net To overcome this, promoters such as ionic liquids or specialized catalysts are often employed to enhance fluoride's reactivity. organic-chemistry.org
SN1 Mechanism : This two-step mechanism proceeds through a carbocation intermediate. It is more likely with tertiary substrates or when conditions favor the formation of a stable carbocation. In cyclohexane (B81311) systems, an SN1-type reaction involving the elimination of a fluoride ion from a trifluoromethyl group can be triggered by a Lewis acid, leading to the formation of a difluoroallylic cation. researchgate.net Such carbocation intermediates can be susceptible to rearrangements, a phenomenon observed during some deoxyfluorination reactions on cyclohexane rings. researchgate.net
Elimination Reactions (E1/E2) in Fluorinated Cyclohexane Systems
Fluorinated cyclohexanes can undergo elimination reactions to form alkenes. The preferred mechanism, E1 or E2, depends on the strength of the base, the substrate, and stereochemical factors. masterorganicchemistry.com
E2 Mechanism : The E2 reaction is a concerted, single-step process that requires a specific geometric arrangement of the leaving group (fluorine) and a proton on an adjacent carbon (a β-hydrogen). libretexts.org For an E2 elimination to occur in a cyclohexane ring, the leaving group and the β-hydrogen must be anti-periplanar, meaning they are in the same plane and oriented at 180° to each other. chemistrysteps.commasterorganicchemistry.com This strict requirement can only be met when both the fluorine and the β-hydrogen occupy axial positions. masterorganicchemistry.comkhanacademy.org If the fluorine atom is in an equatorial position, an E2 reaction with an axial β-hydrogen is not possible because the C-F and C-H bonds are not properly aligned. masterorganicchemistry.com
E1 Mechanism : The E1 reaction is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. youtube.com A weak base then removes a β-hydrogen to form the double bond. youtube.com Unlike the E2 reaction, the E1 mechanism does not have a strict stereochemical requirement for an anti-periplanar arrangement. youtube.com The reaction proceeds through the most stable chair conformation, and if multiple β-hydrogens are available for removal, the reaction typically follows Zaitsev's rule to form the more substituted (and more stable) alkene as the major product. masterorganicchemistry.comchemistrysteps.com
Proposed Mechanisms for Defluorinative Transformations
Defluorinative transformations involve the cleavage of a C-F bond, which is the strongest single bond to carbon and generally considered inert. researchgate.net However, under specific conditions, this bond can be selectively broken.
Lewis Acid-Mediated Defluorination : Lewis acids like aluminum chloride (AlCl₃) can mediate the cleavage of C-F bonds. researchgate.net For example, the activation of a C-F bond in a trifluoromethyl group can be achieved with an equimolar amount of EtAlCl₂, proceeding via an SN1'-type reaction mechanism. researchgate.net
Photocatalytic Defluorination : Visible-light photoredox catalysis provides a mild pathway for defluorination. researchgate.net For instance, an iridium-based photoredox catalyst can achieve the desulfonylative coupling of alkylsulfones with α-(trifluoromethyl)styrenes through single-electron reduction. researchgate.net
E1cb Mechanism : The hydrolysis and spontaneous defluorination of certain trifluoromethylphenols have been shown to proceed via an E1cb (Elimination Unimolecular conjugate Base) mechanism. chemrxiv.org This pathway is driven by the deprotonation of the substrate, followed by a rate-limiting β-elimination of a fluoride ion. chemrxiv.org
Intermediate Species in Fluorination Reactions (e.g., β-fluoro-iminium cations, α-fluoro carbanions)
Several transient species play critical roles as intermediates in fluorination and related reactions.
α-Fluoro carbanions : These are carbanions with a fluorine atom on the negatively charged carbon. Computational studies have investigated the effect of α-fluorine substitution on carbanion nucleophilicity. rsc.org While fluorine is strongly electron-withdrawing, which would be expected to stabilize an adjacent carbanion, α-fluoro-substituents can actually destabilize sp²-hybridized carbanions, thereby enhancing their nucleophilicity in what is known as the α-effect. rsc.orgrsc.org
β-Fluoro-iminium cations : In organocatalyzed fluorinations that proceed via an enamine mechanism, the reaction of the enamine with an electrophile can generate an iminium ion intermediate. princeton.edu If the substrate already contains a fluorine atom, a β-fluoro-iminium cation could be formed. Such intermediates are key in reactions like the fluoro-heteroalkylation of olefins, where an iminium intermediate is generated from the condensation of a sulfonamide with an acetal. acs.org
α-Fluorocarbocations : These are highly reactive, short-lived intermediates formed, for example, by the attack of an electrophilic fluorine source on a double bond. nih.govacs.org Their high reactivity and short lifetimes can lead to novel chemical transformations. nih.gov
Research Findings Summary
Compound Reference Table
Stereochemistry and Conformational Analysis of 4 Fluoro 4 Methylcyclohexan 1 One and Its Analogues
Conformational Preferences of Fluorinated Cyclohexanone (B45756) Rings
The conformation of a cyclohexanone ring is a delicate balance of steric and electronic interactions. The introduction of a fluorine atom, with its high electronegativity and small size, adds another layer of complexity to this balance.
Chair Conformation Analysis and Fluorine Substituent Effects
The chair conformation is the most stable arrangement for a cyclohexane (B81311) ring, and this generally holds true for cyclohexanones as well. However, the presence of substituents can shift the equilibrium between the two possible chair conformations. For 2-halocyclohexanones, NMR studies have shown that the conformer with the halogen in an axial position is often the major conformer or is at least similar in energy to the conformer with an equatorial halogen. researchgate.net In the gas phase, 2-fluorocyclohexanone (B1314666) predominantly exists in the axial conformation; however, in solution, the equatorial form becomes more stable. nih.gov This preference is influenced by the solvent, with more polar solvents favoring the equatorial conformer where the dipole-dipole repulsion between the carbonyl group and the C-F bond is minimized through solvation. youtube.com
The stability of the axial versus equatorial conformer is governed by a combination of factors, including steric hindrance and stereoelectronic effects. The "gauche effect," which often favors a gauche arrangement of electronegative substituents, does not appear to be the dominant factor in the preference for the axial conformation of some organofluorine heterocycles. nih.gov Instead, interactions such as hyperconjugation and electrostatic forces play a significant role. For instance, the interaction between a C2 halogen and the carbonyl oxygen in the equatorial conformer of 2-halocyclohexanones is strongly attractive for fluorine. rsc.org
Influence of Methyl and Fluoro Groups on Ring Pucker and Flexibility
The presence of both a methyl and a fluoro group on the same carbon atom, as in 4-fluoro-4-methylcyclohexan-1-one, introduces further conformational constraints. The interplay between the steric bulk of the methyl group and the electronic effects of the fluorine atom influences the puckering of the cyclohexanone ring. While specific studies on this compound are not extensively detailed in the provided results, the principles governing substituted cyclohexanes provide insight. The A-value, a measure of the preference of a substituent for the equatorial position, is a key parameter. The methyl group has a well-established preference for the equatorial position to avoid 1,3-diaxial interactions. The preference of the fluorine atom is more nuanced, being dependent on the electronic environment. The combined effect of these two groups on the C4 carbon will dictate the dominant chair conformation and the degree of ring flexibility.
Conformational Dynamics via Nuclear Magnetic Resonance
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics of cyclic molecules. acs.org By analyzing coupling constants and chemical shifts, it is possible to determine the populations of different conformers in solution. researchgate.net For fluorinated molecules, 19F NMR provides a direct probe of the fluorine's environment, offering valuable information about conformational changes. nih.gov The measurement of coupling constants, particularly J-couplings between protons and between protons and fluorine, at different temperatures and in various solvents allows for the determination of the equilibrium between axial and equatorial conformers. researchgate.net These experimental data, when combined with theoretical calculations, provide a detailed picture of the conformational preferences and the energy barriers to ring inversion. researchgate.netrsc.org
Diastereoselectivity and Enantioselectivity in Synthetic Transformations
The conformational biases of fluorinated cyclohexanones have significant implications for the stereochemical outcome of their reactions. The control of stereocenters, particularly those bearing a fluorine atom, is a key challenge and a major focus in synthetic organic chemistry.
Control of Chiral Fluorinated Carbon Centers
The creation of chiral centers containing a fluorine atom is of great interest due to the unique properties that fluorine imparts to bioactive molecules. cas.cn Asymmetric synthesis provides a powerful means to achieve this. For instance, primary-secondary diamine catalysts have been successfully employed in the asymmetric Robinson annulation to produce fluorinated chiral cyclohexenones with two adjacent stereogenic centers, one of which is a fluorinated quaternary chiral center, with high enantioselectivity and diastereoselectivity. nih.gov Similarly, organocatalytic enantioselective α-fluorination of ketones using an electrophilic fluorine source has been developed, providing direct access to valuable stereogenic carbon-fluorine synthons. princeton.edu These methods demonstrate the ability to control the stereochemistry at the fluorinated carbon, a task complicated by the small steric difference between fluorine and hydrogen. cas.cn
Dynamic Kinetic Resolution in Fluoroalkylation Reactions
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomerically pure product in theoretically 100% yield. wikipedia.org This process relies on the rapid in-situ racemization of the starting material, allowing the catalyst to selectively react with one enantiomer. wikipedia.orgprinceton.edu In the context of fluoroalkylation, DKR has been employed to achieve highly stereoselective nucleophilic additions to create chiral β-fluoro amines. cas.cn This approach hinges on the dynamic kinetic resolution of the participating α-fluoro carbanions, where a chiral auxiliary or catalyst directs the reaction to favor one diastereomeric transition state. cas.cn The success of DKR depends on the relative rates of racemization and reaction, with the racemization needing to be at least as fast as the reaction of the faster-reacting enantiomer. princeton.edu This strategy has proven effective in the synthesis of complex molecules with controlled stereochemistry at the fluorine-bearing carbon.
Isomeric Considerations (e.g., cis/trans relationships, axial/equatorial preferences)
Cis/Trans Isomerism
Cis-trans isomerism, a form of geometric isomerism, is characteristic of disubstituted cycloalkanes where substituents are located on different carbon atoms of the ring. This isomerism describes the relative orientation of the substituents with respect to the plane of the ring—cis if they are on the same side and trans if they are on opposite sides. libretexts.org For instance, 1-chloro-4-fluorocyclohexane can exist as both cis and trans stereoisomers. brainly.com
However, in the case of this compound, both the fluorine and methyl groups are attached to the same carbon atom (C4). Consequently, cis-trans isomerism in the traditional sense for disubstituted cyclohexanes is not possible for this specific compound. libretexts.org The stereochemical considerations for this compound are therefore centered on conformational isomerism, specifically the axial and equatorial positioning of the fluoro and methyl groups in the chair conformation of the cyclohexane ring.
Axial and Equatorial Preferences in Substituted Cyclohexanes
Cyclohexane and its derivatives predominantly adopt a chair conformation to minimize angle and torsional strain. In this conformation, the substituent on each carbon atom can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). These two chair conformations are in rapid equilibrium through a process known as a ring flip.
Generally, a substituent prefers the equatorial position to minimize steric strain arising from 1,3-diaxial interactions—unfavorable steric interactions between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The energetic preference for the equatorial position over the axial position is quantified by the "A-value," which represents the difference in Gibbs free energy (ΔG) between the two conformations. masterorganicchemistry.com A larger A-value signifies a greater preference for the equatorial position. masterorganicchemistry.com
To understand the conformational preferences in this compound, it is instructive to examine its simpler analogues: 4-methylcyclohexanone (B47639) and 4-fluorocyclohexanone (B1313779).
Conformational Analysis of Analogues
4-Methylcyclohexanone:
In 4-methylcyclohexanone, the methyl group can be either axial or equatorial. The A-value for a methyl group on a cyclohexane ring is approximately 1.70 kcal/mol, indicating a strong preference for the equatorial position to avoid steric strain with axial hydrogens. masterorganicchemistry.com This preference means that at equilibrium, the conformer with the equatorial methyl group is significantly more stable and predominates. libretexts.org
4-Fluorocyclohexanone:
For a fluorine substituent, the A-value is considerably smaller, around 0.43 kcal/mol. masterorganicchemistry.com This lower value is attributed to the smaller size of the fluorine atom and the longer carbon-fluorine bond length compared to a carbon-hydrogen bond, which reduces the 1,3-diaxial interactions. masterorganicchemistry.com Despite the smaller A-value, the equatorial conformation is still favored for 4-fluorocyclohexanone.
2-Fluorocyclohexanone:
Interestingly, studies on 2-fluorocyclohexanone have shown a preference for the axial conformation of the fluorine atom. This is attributed to the minimization of dipole-dipole interactions between the carbon-fluorine bond and the carbon-oxygen bond of the adjacent carbonyl group. acs.org This observation highlights that electronic effects can sometimes override steric considerations in determining conformational preference.
Inferred Conformational Preference for this compound
For this compound, the C4 carbon is attached to both a methyl group and a fluorine atom. In a chair conformation, one of these substituents must be axial, and the other must be equatorial. To predict the more stable conformation, we compare the A-values of the methyl and fluoro groups.
The significantly larger A-value of the methyl group (1.70 kcal/mol) compared to that of the fluorine atom (0.43 kcal/mol) indicates that the steric demand of the methyl group is the dominant factor in determining the conformational equilibrium. The conformer that places the bulkier methyl group in the more spacious equatorial position will be substantially more stable. Consequently, the fluorine atom is forced into the less favorable axial position.
The energy difference between the two possible chair conformations can be estimated by the difference in their A-values:
ΔG = A(methyl) - A(fluoro) = 1.70 kcal/mol - 0.43 kcal/mol = 1.27 kcal/mol
This substantial energy difference suggests that the conformer with the equatorial methyl group and axial fluorine atom will be the predominant species at equilibrium.
| Substituent | A-Value (kcal/mol) | Preference for Equatorial Position |
|---|---|---|
| -CH₃ (Methyl) | 1.70 | Strong |
| -F (Fluoro) | 0.43 | Moderate |
| -OH (Hydroxyl) | 0.87 | Moderate |
| -Br (Bromo) | 0.43 | Moderate |
| -C(CH₃)₃ (tert-Butyl) | 4.9 | Very Strong |
| Conformer | C4-Methyl Position | C4-Fluorine Position | Relative Energy (kcal/mol) | Predominance |
|---|---|---|---|---|
| A | Equatorial | Axial | 0 | Major |
| B | Axial | Equatorial | ~1.27 | Minor |
Advanced Spectroscopic Characterization of 4 Fluoro 4 Methylcyclohexan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 4-Fluoro-4-methylcyclohexan-1-one. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular structure and its dynamics can be assembled.
The structural confirmation of this compound is achieved through the combined analysis of ¹H, ¹³C, and ¹⁹F NMR spectra. Each spectrum provides unique and complementary information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to observe signals for the carbonyl carbon, the quaternary carbon bonded to fluorine and a methyl group, the methyl carbon, and the methylene (B1212753) carbons of the ring. The signal for the carbonyl carbon would be significantly downfield (typically in the 200-220 ppm range). The carbon atom attached to the fluorine atom would exhibit a characteristic splitting due to carbon-fluorine coupling (¹JCF), which is a large and indicative coupling.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine atom. rsc.org The chemical shift of the fluorine signal is highly dependent on its electronic environment. For this compound, a single resonance would be expected. The chemical shift would provide information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine nucleus and adjacent protons (²JHF and ³JHF) would result in a multiplet, providing further structural confirmation. While a specific spectrum for the title compound is not available, related fluorinated cyclohexanes have been studied.
Table 1: Predicted and Analogous NMR Data
| Nucleus | Predicted/Analogous Chemical Shift (ppm) | Expected Multiplicity & Coupling Constants (Hz) |
|---|---|---|
| ¹H (Methyl) | ~1.0-1.5 | Singlet or Doublet (due to coupling with F) |
| ¹H (CH₂) | ~1.5-3.0 | Multiplets |
| ¹³C (C=O) | ~208-212 | Singlet |
| ¹³C (C-F) | ~90-100 | Doublet (¹JCF ~ 170-200 Hz) |
| ¹³C (Methyl) | ~20-30 | Singlet or Doublet (due to coupling with F) |
| ¹³C (CH₂) | ~30-50 | Singlets |
| ¹⁹F | Varies | Multiplet (due to coupling with H) |
Note: This table is based on general principles and data from analogous compounds. Specific experimental data for this compound is not available in the cited literature.
The cyclohexane (B81311) ring is known to exist in a dynamic equilibrium between two chair conformations. The presence of substituents on the ring can influence the energetics of this ring-flip process. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study such conformational changes.
By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At high temperatures, where the ring flip is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rate of interconversion decreases, and at a certain point (the coalescence temperature), the signals for the individual conformers may become resolved. From the analysis of these temperature-dependent spectral changes, the energy barrier (ΔG‡) for the ring inversion can be calculated.
For this compound, there would be two chair conformers to consider: one with the methyl group axial and the fluorine equatorial, and the other with the methyl group equatorial and the fluorine axial. The relative energies of these conformers would be influenced by steric and electronic factors, including the A-values of the methyl and fluoro groups and potential dipole-dipole interactions. A detailed DNMR study would provide quantitative information on the conformational preferences and the dynamics of the ring system. Studies on related 2-halocyclohexanones have demonstrated the utility of this approach in determining conformational equilibria. nih.gov
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds.
The C=O stretching vibration in cyclic ketones typically appears in the region of 1715-1725 cm⁻¹. For comparison, the IR spectrum of 4-methylcyclohexanone (B47639) shows a strong absorption band around 1715 cm⁻¹. The exact position of this band in this compound would be sensitive to the electronic effects of the fluorine atom.
The C-F stretching vibration gives rise to a strong absorption band, typically in the range of 1000-1400 cm⁻¹. The precise frequency would depend on the nature of the carbon atom to which the fluorine is attached (in this case, a tertiary carbon).
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance in this compound |
|---|---|---|
| Carbonyl (C=O) | 1715 - 1725 | Strong, sharp absorption |
| Carbon-Fluorine (C-F) | 1000 - 1400 | Strong absorption |
| C-H (sp³) | 2850 - 3000 | Medium to strong absorptions |
Note: The exact positions of the absorption bands can be influenced by the molecular environment.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and fragmentation pattern.
For this compound (C₇H₁₁FO), the molecular weight is approximately 130.16 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z 130. PubChem predicts several adducts, including [M+H]⁺ at m/z 131.08667 and [M+Na]⁺ at m/z 153.06861. uni.lu
The fragmentation pattern would provide valuable structural information. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. The presence of the fluorine atom would also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments. Analysis of the fragmentation of the related 4-methylcyclohexanone shows prominent peaks that can be used for comparative purposes. nih.gov
Table 3: Predicted and Analogous Mass Spectrometry Data
| Ion | Predicted m/z | Possible Fragmentation Pathway |
|---|---|---|
| [C₇H₁₁FO]⁺ (M⁺) | 130.07884 | Molecular Ion |
| [C₇H₁₂FO]⁺ ([M+H]⁺) | 131.08667 | Protonated Molecular Ion |
| [C₆H₈FO]⁺ | 115 | Loss of methyl radical (CH₃) |
| [C₅H₈F]⁺ | 87 | Alpha-cleavage followed by loss of CO |
| [C₄H₅O]⁺ | 69 | Cleavage of the ring |
Note: This table is based on predicted values and fragmentation patterns of analogous compounds. uni.lu Specific experimental fragmentation data for this compound is not available in the cited literature.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, which is chiral, obtaining a single crystal suitable for X-ray diffraction would allow for the unambiguous determination of its solid-state conformation and the absolute configuration (R or S) at the C4 position. The crystallographic data would reveal the preferred chair conformation in the solid state and the precise spatial arrangement of the methyl and fluoro substituents. While no specific X-ray crystallographic data for this compound has been found in the reviewed literature, studies on other substituted cyclohexanones have provided valuable insights into their solid-state structures.
Table 4: General Crystallographic Parameters (Hypothetical)
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |
| Space Group | The symmetry of the crystal lattice |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ) |
| Key Bond Lengths | e.g., C=O, C-F, C-C |
| Key Bond Angles | e.g., C-C-C, F-C-CH₃ |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. No experimental data is currently available for this compound.
Spectroscopic Methods for Reaction Monitoring and Purity Assessment
Spectroscopic techniques are not only crucial for the final characterization of a compound but are also invaluable for monitoring the progress of a chemical reaction and assessing the purity of the product.
During the synthesis of this compound, techniques such as ¹⁹F NMR and IR spectroscopy can be particularly useful. ¹⁹F NMR is highly effective for monitoring the introduction of the fluorine atom into the starting material. The appearance of a new signal in the ¹⁹F NMR spectrum corresponding to the product and the disappearance of the signal from any fluorinating agent can provide a real-time indication of the reaction's progress.
Infrared spectroscopy can be used to monitor the conversion of functional groups. For instance, if the synthesis starts from 4-methylcyclohexanol, the disappearance of the broad O-H stretching band and the appearance of the sharp C=O stretching band would indicate the successful oxidation to the ketone.
Once the synthesis is complete, the purity of the isolated this compound can be assessed by a combination of these spectroscopic methods. A clean NMR spectrum (¹H, ¹³C, and ¹⁹F) with the correct integration ratios and the absence of impurity signals is a strong indicator of high purity. Similarly, a well-resolved IR spectrum showing only the expected absorption bands confirms the absence of starting materials or by-products with different functional groups. Gas chromatography-mass spectrometry (GC-MS) can also be employed to separate any minor impurities and identify them based on their mass spectra.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Energetics and Geometries
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangements of a molecule (its conformations) and the energy associated with each. unipd.itacs.org These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its electronic structure and energy.
The six-membered ring of 4-fluoro-4-methylcyclohexan-1-one is expected to adopt a chair conformation to minimize steric strain. The key conformational question revolves around the axial versus equatorial positioning of the fluorine and methyl groups at the C4 position.
Generally, in substituted cyclohexanes, bulky groups prefer the equatorial position to avoid 1,3-diaxial interactions. However, the presence of the fluorine atom and the ketone group introduces more complex stereoelectronic effects that can influence this equilibrium. Computational studies on similar molecules, such as fluorocyclohexane, have shown that the energy difference between axial and equatorial conformers can be subtle and influenced by the computational method employed. researchgate.net For instance, in fluorocyclohexane, the equatorial conformer is slightly more stable, with a calculated free energy difference of approximately 0.19 kcal/mol at the MP2/aug-cc-pVTZ level of theory. researchgate.net
For this compound, two primary chair conformers would be considered: one with the fluorine atom axial and the methyl group equatorial, and the other with the fluorine equatorial and the methyl group axial. The relative energies of these conformers would determine the position of the conformational equilibrium.
Table 1: Predicted Conformational Data for this compound
| Conformer | Fluorine Position | Methyl Position | Predicted Relative Stability |
| A | Axial | Equatorial | Potentially less stable due to 1,3-diaxial interactions of fluorine, but may be influenced by stereoelectronic effects. |
| B | Equatorial | Axial | Potentially more stable due to the larger methyl group avoiding the axial position, but the axial methyl group will have significant 1,3-diaxial interactions. |
Note: This table is predictive and based on general principles of conformational analysis. Specific energetic values would require dedicated computational studies.
Transition state modeling is a computational technique used to identify the highest energy point along a reaction coordinate, which is crucial for understanding reaction rates and mechanisms. For this compound, this could be applied to reactions such as its reduction or enolization. For example, modeling the nucleophilic attack on the carbonyl group would involve calculating the energy of the transition state leading to the tetrahedral intermediate. The geometry of the approach of the nucleophile would be influenced by the steric and electronic environment created by the fluorine and methyl substituents.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying molecules of this size. researchgate.net DFT calculations could be employed to optimize the geometries of the different conformers of this compound and to calculate their relative energies, vibrational frequencies, and other electronic properties. The choice of functional and basis set would be critical for obtaining reliable results, with hybrid functionals often providing a good compromise for such systems.
Investigation of Stereoelectronic Effects (e.g., Hyperconjugation, Anomeric Effect)
Stereoelectronic effects, which involve the interaction of electron orbitals, are expected to play a significant role in the structure and reactivity of this compound.
Hyperconjugation involves the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In this molecule, potential hyperconjugative interactions include those between the C-C or C-H bonds of the ring and the antibonding orbitals of the C-F (σC-F) and C=O (πC=O) bonds. These interactions can stabilize certain conformations and influence bond lengths and electron distribution.
Synthetic Utility and Applications in Chemical Synthesis
4-Fluoro-4-methylcyclohexan-1-one as a Versatile Building Block in Organic Synthesis
This compound is a bifunctional building block, possessing two key sites for chemical modification: the carbonyl group and the quaternary center bearing a fluorine atom. This duality allows for a wide range of synthetic transformations, making it a valuable starting material for constructing more complex molecular architectures. The ketone functionality can undergo a host of classical reactions, while the fluorinated methyl-substituted carbon provides a stable, lipophilic, and sterically defined core.
The utility of cyclohexanone (B45756) frameworks as versatile starting points in synthesis is well-documented. nih.gov For instance, the related compound 2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one is recognized for its potential in synthesizing a variety of natural products. nih.gov Similarly, this compound provides a gateway to fluorinated analogues of such complex structures. The presence of the fluorine atom can introduce beneficial properties, such as increased metabolic stability or altered receptor binding interactions, which are highly sought after in drug discovery programs. nih.gov The methyl group at the C4 position prevents potential elimination of hydrogen fluoride (B91410), which can be a problematic side reaction with other fluorinated cyclohexanes, thus enhancing the stability and utility of the scaffold. researchgate.net
Synthesis of Chiral Fluorine-Containing Scaffolds and Derivatives
The creation of chiral molecules containing fluorine is a significant objective in contemporary organic synthesis, as stereochemistry plays a crucial role in biological activity. nih.gov this compound, while achiral itself, is an excellent precursor for the synthesis of chiral fluorine-containing scaffolds. The primary route to inducing chirality is through asymmetric reactions at the carbonyl group.
Asymmetric reduction of the ketone can lead to the formation of enantiomerically enriched cis- and trans-4-fluoro-4-methylcyclohexan-1-ol. chemsrc.com This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. These resulting chiral alcohols are valuable intermediates, with the hydroxyl group serving as a handle for further functionalization, such as etherification, esterification, or nucleophilic substitution, to build complex chiral molecules.
Furthermore, the ketone can be converted to a chiral enolate or enamine, allowing for diastereoselective or enantioselective alkylation or aldol (B89426) reactions at the alpha-carbon position (C2 or C6). This introduces a second stereocenter, leading to highly functionalized and stereochemically rich fluorinated cyclohexane (B81311) derivatives. The development of such strategies is pivotal for exploring new regions of chiral chemical space in the search for novel bioactive compounds. nih.gov
Derivatization of Fluorinated Cyclohexanones to Other Functionalized Compounds
The chemical reactivity of the ketone in this compound allows for its conversion into a wide array of other functional groups. These derivatizations expand its utility as a synthetic intermediate, enabling the incorporation of the fluoro-methyl-cyclohexyl motif into diverse molecular frameworks.
One of the most fundamental derivatizations is the reduction of the ketone to the corresponding secondary alcohol, 4-fluoro-4-methylcyclohexan-1-ol, which exists as cis and trans isomers. chemsrc.com This transformation opens up access to a different class of compounds and further reactions. Other key derivatizations include:
Aldol Condensation: Reaction with aldehydes or ketones under basic or acidic conditions can form α,β-unsaturated ketones, extending the carbon framework. Asymmetric aldol reactions using organocatalysts can yield products with high diastereoselectivity and enantioselectivity. researchgate.net
Wittig and Related Olefinations: Conversion of the carbonyl group into a carbon-carbon double bond provides access to various exo-methylene-cyclohexane derivatives, which are useful for further transformations like epoxidation or dihydroxylation.
Reductive Amination: Reaction with ammonia (B1221849) or primary/secondary amines in the presence of a reducing agent yields fluorinated cyclohexylamines. These amine derivatives are common substructures in pharmacologically active compounds.
Baeyer-Villiger Oxidation: This reaction converts the cyclic ketone into a lactone (a cyclic ester), such as 4-fluoro-4-methyl-oxepan-2-one. This transformation is valuable for creating seven-membered ring systems.
Table 1: Selected Derivatization Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type |
| Reduction | NaBH₄ or LiAlH₄ | 4-Fluoro-4-methylcyclohexan-1-ol |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated Ketone |
| Wittig Reaction | Phosphonium Ylide | Alkene (Exocyclic Methylene) |
| Reductive Amination | Amine (R-NH₂), NaBH₃CN | Substituted Cyclohexylamine |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Lactone (Oxepan-2-one derivative) |
Strategic Intermediate in the Synthesis of Complex Organic Molecules
The structural motif of a substituted cyclohexane ring is present in a vast number of complex natural products and synthetic drugs. nih.gov this compound serves as a strategic intermediate for the synthesis of fluorinated versions of these molecules. The introduction of a C-F bond can be a key strategy to enhance the pharmacological profile of a lead compound. nih.gov
For example, many bioactive molecules contain a substituted cyclohexane core where the synthetic route could be adapted to use this compound as the starting material. This allows for the late-stage introduction of a fluorine atom into a known molecular scaffold, creating novel analogues for biological screening. The stability conferred by the methyl group at the fluorinated carbon makes it a particularly reliable intermediate for multi-step syntheses. researchgate.net Its role as an intermediate is crucial in building libraries of fluorinated compounds for high-throughput screening in drug discovery and for developing new agrochemicals where metabolic stability is a key design feature.
Q & A
Q. What are the optimal methodologies for synthesizing 4-Fluoro-4-methylcyclohexan-1-one with high regioselectivity?
- Methodological Answer : A two-step approach is recommended:
- Step 1 : Friedel-Crafts acylation of methylcyclohexane derivatives using fluorinated acyl chlorides (e.g., 4-fluorobenzoyl chloride) with Lewis acid catalysts (e.g., AlCl₃) to introduce the fluorine substituent .
- Step 2 : Methyl group introduction via nucleophilic substitution or radical-mediated alkylation under controlled conditions to minimize steric clashes.
Yield optimization can be achieved by adjusting reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF).
Q. How can structural characterization techniques confirm the regiochemistry of this compound?
- Methodological Answer :
- NMR Analysis : Compare and NMR shifts with PubChem data for analogous compounds (e.g., 4-(2-chlorophenyl)cyclohexan-1-one). Fluorine-induced deshielding in NMR (~-120 ppm) confirms position .
- X-ray Crystallography : Resolve spatial arrangement of substituents; methyl and fluorine groups exhibit distinct electron density maps.
- IR Spectroscopy : Carbonyl stretching frequencies (~1700 cm) validate ketone integrity .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Liquid-Liquid Extraction : Use ethyl acetate/water partitions to remove polar byproducts.
- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (8:2 ratio) for optimal separation.
- Recrystallization : Utilize ethanol or methanol for high-purity crystals. Hydrochloride salt formation (as in ) enhances crystallinity for challenging separations .
Advanced Research Questions
Q. How do stereoelectronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic additions?
- Methodological Answer : Fluorine’s electronegativity alters electron density:
- Electron-Withdrawing Effect : Stabilizes transition states in nucleophilic attacks (e.g., Grignard reactions) at the carbonyl carbon, increasing reaction rates.
- Steric Effects : The methyl group at C4 creates steric hindrance, favoring axial attack trajectories. Computational modeling (DFT or MD simulations) can predict regioselectivity, as demonstrated for similar fluorocyclohexanones .
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Comparative Analysis : Cross-reference and NMR data with structurally analogous compounds (e.g., 4-Cyano-4-phenylcyclohexanone ).
- Isotopic Labeling : Use or to trace signal origins in complex spectra.
- Dynamic NMR : Resolve conformational equilibria (e.g., chair-flip transitions) by variable-temperature studies .
Q. What computational approaches predict the metabolic stability of this compound in drug discovery contexts?
- Methodological Answer :
- ADMET Modeling : Use tools like Schrödinger’s QikProp or SwissADME to estimate logP (lipophilicity) and cytochrome P450 interactions.
- Docking Studies : Simulate binding to enzymes (e.g., CYP3A4) to identify metabolic hotspots. Fluorine’s para effect reduces oxidative degradation, as seen in arylcyclohexylamines .
Q. What role does this compound play in synthesizing covalent organic frameworks (COFs)?
- Methodological Answer :
- Monomer Functionalization : The ketone group enables Schiff-base reactions with diamines (e.g., 1,4-phenylenediamine) to form imine-linked COFs.
- Fluorine-Driven Porosity : Fluorine’s hydrophobicity enhances framework stability in aqueous environments. Compare with COF-5 (surface area: 1590 m²/g) for design optimization .
Safety and Handling Considerations
- Storage : Store at -20°C in airtight containers to prevent degradation; hydrochloride salts (as in ) improve stability .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides) .
- First Aid : For skin contact, rinse with copious water and remove contaminated clothing immediately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
